Hexyl 3-methoxybutyl hexanedioate
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Overview
Description
Hexyl 3-methoxybutyl hexanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. This compound, like other esters, is formed through the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 3-methoxybutyl hexanedioate can be synthesized through the esterification reaction between hexyl alcohol and 3-methoxybutyl hexanedioic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Hexyl alcohol+3-methoxybutyl hexanedioic acid→Hexyl 3-methoxybutyl hexanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-methoxybutyl hexanedioate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and carboxylic acid under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Hexyl alcohol and 3-methoxybutyl hexanedioic acid.
Reduction: Hexyl alcohol and 3-methoxybutyl alcohol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Hexyl 3-methoxybutyl hexanedioate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of hexyl 3-methoxybutyl hexanedioate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of hexyl alcohol and 3-methoxybutyl hexanedioic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Hexyl 3-methoxybutyl hexanedioate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Isopropyl butyrate: Used in perfumes and flavorings.
Uniqueness
This compound is unique due to its specific combination of hexyl and 3-methoxybutyl groups, which impart distinct chemical and physical properties compared to other esters.
Conclusion
This compound is a versatile ester with applications in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
61286-43-9 |
---|---|
Molecular Formula |
C17H32O5 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-O-hexyl 6-O-(3-methoxybutyl) hexanedioate |
InChI |
InChI=1S/C17H32O5/c1-4-5-6-9-13-21-16(18)10-7-8-11-17(19)22-14-12-15(2)20-3/h15H,4-14H2,1-3H3 |
InChI Key |
WSMNADHSYUKTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
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